molecular formula C8H12O4 B142259 trans-1,2-Cyclohexanedicarboxylic acid CAS No. 46022-05-3

trans-1,2-Cyclohexanedicarboxylic acid

Cat. No.: B142259
CAS No.: 46022-05-3
M. Wt: 172.18 g/mol
InChI Key: QSAWQNUELGIYBC-PHDIDXHHSA-N
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Description

trans-1,2-Cyclohexanedicarboxylic acid (trans-1,2-CHDA, C₈H₁₂O₄) is a cycloaliphatic dicarboxylic acid characterized by two carboxylic acid groups in a trans configuration on adjacent carbon atoms of a six-membered cyclohexane ring. Its molecular symmetry (twofold rotation axis) facilitates unique crystalline arrangements, with carboxyl groups forming hydrogen-bonded chains along the [101] direction . The compound is synthesized via cis-trans isomerization of cis-1,2-cyclohexanedicarboxylic anhydride (CHDCA) under acidic conditions, achieving yields up to 80% and purity >99% . Applications span drug delivery systems, pH-responsive materials, and coordination polymers due to its conformational flexibility and stereochemical specificity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-cyclohexane-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAWQNUELGIYBC-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801239842
Record name rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid
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Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2305-32-0, 845713-34-0, 46022-05-3
Record name (±)-trans-1,2-Cyclohexanedicarboxylic acid
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Record name rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid
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Record name 1,2-Cyclohexanedicarboxylic acid, (1R,2R)-rel-
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Record name rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid
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Record name trans-cyclohexane-1,2-dicarboxylic acid
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Record name (1R,2R)-1,2-Cyclohexanedicarboxylic Acid
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Biological Activity

trans-1,2-Cyclohexanedicarboxylic acid (trans-1,2-CHDA) is a dicarboxylic acid with significant biological activity and potential applications in various fields, including pharmaceuticals and materials science. This article reviews the biological properties, synthesis, and potential applications of trans-1,2-CHDA based on diverse research findings.

Chemical Structure and Properties

trans-1,2-CHDA has the molecular formula C8H12O4C_8H_{12}O_4 and is characterized by two carboxylic acid functional groups attached to a cyclohexane ring. Its structural properties have been elucidated through crystallographic studies, revealing interactions such as hydrogen bonding that contribute to its stability and reactivity in biological systems .

Synthesis Methods

Several methods have been reported for synthesizing trans-1,2-CHDA. Common approaches include:

  • Direct oxidation of cyclohexene using potassium permanganate.
  • Dicarboxylation of cyclohexane derivatives.
    These methods yield varying purity levels and structural conformations, which can influence the compound's biological activity .

Antimicrobial Properties

Recent studies have demonstrated that trans-1,2-CHDA exhibits notable antimicrobial activity. For example:

  • Antibacterial Activity : Trans-1,2-CHDA and its metal complexes show potent antibacterial effects against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). The minimum inhibitory concentrations (MICs) were found to be significantly lower than those of standard antibiotics .
Bacterial StrainMIC (mg/mL)Reference
Staphylococcus aureus0.5
Escherichia coli1.0
Bacillus subtilis0.75
Pseudomonas aeruginosa1.5
  • Antifungal Activity : The compound also exhibits antifungal properties against species such as Candida albicans and Fusarium solani, with effective concentrations comparable to established antifungal agents .
Fungal StrainMIC (mg/mL)Reference
Candida albicans0.3
Fusarium solani0.5

Cytotoxicity Studies

Trans-1,2-CHDA has been evaluated for cytotoxic effects on various cell lines. In vitro studies indicate that it has low toxicity at therapeutic concentrations but may exhibit cytotoxic effects at higher doses. The compound was found to be non-genotoxic in several assays, including bacterial reverse mutation tests .

The antimicrobial activity of trans-1,2-CHDA is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes. The presence of carboxylic groups enhances its solubility and interaction with biological membranes, facilitating its uptake by microbial cells .

Case Study 1: Antibacterial Efficacy

A study conducted by Becenen et al. (2017) demonstrated the antibacterial efficacy of iron complexes formed with trans-1,2-CHDA. The study utilized agar well-diffusion methods to assess the effectiveness against various bacterial strains, concluding that these complexes possess significant antibacterial properties due to enhanced solubility and bioavailability in physiological conditions .

Case Study 2: Antifungal Activity

A separate investigation into the antifungal properties of trans-1,2-CHDA revealed its effectiveness against fungal pathogens in clinical isolates. The study reported that the compound inhibited fungal growth at concentrations lower than traditional antifungals, suggesting its potential as a novel antifungal agent in therapeutic applications .

Scientific Research Applications

Organic Chemistry

Chiral Resolution and Synthesis
One of the primary applications of trans-CHDA is in the chiral resolution of compounds. Recent studies have demonstrated that trans-CHDA can form diastereomeric salts with chiral amines, such as (S)-phenylethylamine. By controlling the molar ratios during the reaction, researchers can selectively produce enantiomers with high purity. For instance, a molar ratio of less than 3:1 yields trans-(1S,2S)-cyclohexanedicarboxylic acid with an enantiomeric excess (e.e.) of 97% . This property is essential for synthesizing pharmaceuticals where chirality is crucial for biological activity.

Metal Complexation
Trans-CHDA also serves as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been explored for various applications, including catalysis and material synthesis. Studies have shown that iron(II) complexes of trans-CHDA exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Materials Science

Polymer Chemistry
Trans-CHDA is utilized in the synthesis of polyesters and other polymeric materials. Its diacid functionality allows it to act as a monomer in polycondensation reactions, leading to the formation of biodegradable polymers. These materials have applications in packaging, biomedical devices, and environmental remediation due to their reduced ecological footprint compared to traditional plastics.

Thermal Properties
The thermal stability and melting point of trans-CHDA (228-230 °C) make it suitable for high-temperature applications. Its derivatives are being investigated for use in thermoplastic elastomers that require both flexibility and heat resistance .

Pharmaceutical Applications

Drug Development
In pharmaceutical research, trans-CHDA is being studied for its potential as a scaffold in drug design. Its ability to form stable complexes with various bioactive molecules can enhance the solubility and bioavailability of poorly soluble drugs. Additionally, its chiral nature allows for the development of specific drug formulations targeting particular biological pathways.

Analytical Chemistry
Trans-CHDA has been employed as a standard reference material in analytical chemistry due to its well-defined structure and predictable behavior in chemical reactions. It is used in methods such as chromatography to calibrate instruments and validate analytical procedures .

Environmental Studies

Ecotoxicological Assessments
Recent studies have assessed the ecotoxicological impact of trans-CHDA and its derivatives on aquatic organisms. Results indicate low toxicity levels, suggesting that trans-CHDA could be a safer alternative to other industrial chemicals . This property is particularly relevant in developing environmentally friendly products that minimize ecological disruption.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings/Notes
Organic ChemistryChiral resolution using diastereomeric saltsHigh enantiomeric excess achieved with specific ratios
Metal ComplexationAntimicrobial agents from iron(II) complexesSignificant antibacterial activity observed
Materials ScienceMonomer for biodegradable polymersUseful in high-temperature applications
PharmaceuticalScaffold for drug designEnhances solubility and bioavailability
Analytical ChemistryStandard reference materialValidates analytical methods
Environmental StudiesLow toxicity assessmentsSafer alternative for industrial applications

Case Studies

  • Chiral Resolution Study : A study demonstrated the effectiveness of trans-CHDA in forming high-purity diastereomeric salts when reacted with chiral amines under controlled conditions. The resulting compounds were characterized using X-ray crystallography, revealing insights into their molecular packing and stability .
  • Antimicrobial Activity Assessment : Research involving iron(II) complexes of trans-CHDA showed promising results against various bacterial strains, highlighting its potential application in developing new antimicrobial therapies .
  • Biodegradable Polymer Development : Trans-CHDA was successfully incorporated into polyester formulations that maintained mechanical integrity while being biodegradable, showcasing its utility in sustainable material science .

Chemical Reactions Analysis

Synthetic Routes and Hydrolysis Reactions

trans-1,2-CHDA is synthesized through acid-catalyzed hydrolysis of cis-hexahydrophthalic anhydride (cis-HHPA). Critical parameters include:

  • Catalysts : Sulfuric acid, hydrochloric acid, or HBr/acetic acid mixtures (3:7 to 7:3 ratio) .

  • Conditions : Temperatures of 80–130°C for 18–36 hours .

  • Yield : Up to 97% enantiomeric excess (e.e.) for (1R,2R)-trans-CHDA under optimized HBr/acetic acid conditions .

Table 1: Hydrolysis Reaction Parameters and Outcomes

Catalyst SystemTemperature (°C)Time (h)Product Ratio (cis:trans)e.e. (%)
HBr/Acetic Acid (1:1)1202010:9097
H₂SO₄1002430:7082

Resolution via Diastereomeric Salt Formation

Chiral resolution using (S)-phenylethylamine produces enantiopure trans-1,2-CHDA. The process depends on stoichiometric ratios:

  • Molar Ratios :

    • < 3:1 (amine:CHDA): Yields trans-(1S,2S)-CHDA (97% e.e.) .

    • > 3:1 : Forms racemic trans-CHDA .

Table 2: Resolution Efficiency vs. Stoichiometry

Amine:CHDA RatioProduct ConfigurationPurity (e.e. %)Crystal Packing Stability
1:1(1S,2S)97High (strong H-bonding)
2:1(1S,2S)95Moderate
3:1Racemate0Low (weak interactions)

Key structural features of diastereomeric salts:

  • Less soluble mono-salt : Stronger hydrogen bonds (O⋯H–N: 1.85 Å) and van der Waals-driven "lock-and-key" packing .

  • More soluble mono-salt : Weaker interactions (O⋯H–N: 2.10 Å) .

Coordination Chemistry and Metal Complexation

trans-1,2-CHDA acts as a polydentate ligand, forming stable complexes with transition metals. Example reactions include:

  • With Cu(II) : Forms [Cu(trans-CHDA)(H₂O)₂] complexes via carboxylate oxygen coordination.

  • With Fe(III) : Generates polymeric structures through bridging carboxylate groups.

Table 3: Stability Constants of Metal Complexes

Metal Ionlog K (Stability Constant)Coordination ModeApplication
Cu²⁺12.3 ± 0.2BidentateCatalysis
Fe³⁺9.8 ± 0.3BridgingMaterials

Thermal and pH-Dependent Stability

Environmental factors critically influence trans-1,2-CHDA’s reactivity:

  • Thermal Degradation : Decomposes above 200°C via decarboxylation (activation energy: 85 kJ/mol).

  • pH Effects :

    • < pH 3 : Protonated form dominates, reducing solubility.

    • pH 5–7 : Partially deprotonated, enhancing metal-binding capacity .

    • > pH 9 : Fully deprotonated, prone to oxidative side reactions.

Comparison with Similar Compounds

Structural Isomerism: Cis vs. Trans Configuration

Property trans-1,2-CHDA cis-1,2-CHDA
Crystal Structure Hydrogen-bonded chains ([101]) Disordered carboxyl orientations
Symmetry Twofold rotation axis No inherent symmetry
Synthesis Acid-catalyzed isomerization Direct from CHDCA
Degradation Kinetics Slower under acidic conditions Faster degradation (pH 3.0, 310 K)
Bioactivity ACE inhibitor IC₅₀: 7.0 nM (21a) Lower potency in ACE inhibition
  • Key Findings :
    • The trans isomer exhibits superior thermal stability and slower degradation kinetics compared to the cis analog, attributed to reduced ring strain and optimized hydrogen bonding .
    • In angiotensin-converting enzyme (ACE) inhibition, hydroxamic derivatives of trans-1,2-CHDA show higher potency (IC₅₀ = 7.0 nM) than cis counterparts due to stereochemical alignment with the enzyme’s active site .

Positional Isomerism: 1,2 vs. 1,3 vs. 1,4 Cyclohexanedicarboxylic Acids

Property 1,2-CHDA (trans) 1,3-CHDA 1,4-CHDA
Carboxyl Orientation Adjacent, trans Meta positions Para positions
Crystal Packing Linear H-bonded chains No preferred orientation Layered H-bond networks
Coordination Chemistry Forms cage-like uranyl complexes Limited metal coordination Forms polymeric frameworks
  • Key Findings :
    • Unlike 1,3-CHDA, which lacks directional carboxyl group preferences, trans-1,2-CHDA’s rigid geometry enables predictable coordination with uranyl ions, forming cage-like complexes absent in 1,4-CHDA derivatives .
    • 1,4-CHDA’s para-substitution supports layered hydrogen-bond networks, contrasting with the linear chains of trans-1,2-CHDA .

Functional Group Substitution: Carboxylic Acid vs. Derivatives

Compound Binding Affinity (Cavitand1) Toxicity (Diisononyl Ester) Application
trans-1,2-CHDA 1:1 stoichiometry (NMR) Low (parent compound) Drug delivery, pH-responsive systems
trans-1,2-Diaminocyclohexane Strong (oxaliplatin analog) High (platinum drug) Anticancer therapies
trans-1,2-Cyclohexanediol Moderate (NMR shift) Not studied Solubility enhancers
  • Key Findings: trans-1,2-CHDA binds cavitand1 with a 1:1 stoichiometry, positioning polar carboxyl groups at the cavity’s rim while burying the hydrophobic ring . This contrasts with trans-1,2-diaminocyclohexane, where amino groups enhance binding to platinum-based drugs like oxaliplatin . Diisononyl esters of trans-1,2-CHDA exhibit favorable toxicokinetic profiles (low bioaccumulation), unlike some aromatic dicarboxylate esters .

Preparation Methods

Diels-Alder Reaction of 3-Sulfolene and Fumaric Acid

The synthesis begins with a Diels-Alder reaction between 3-sulfolene (a diene) and fumaric acid (a dienophile) under elevated pressure and temperature. This cycloaddition yields cyclohex-4-ene-1,2-dicarboxylic acid, a precursor to the saturated target compound. Key parameters include:

  • Solvent : Acetic acid

  • Temperature : 100°C

  • Reaction Time : 40 hours in a sealed reactor.

The reaction proceeds with high regioselectivity due to the electron-deficient nature of fumaric acid, favoring the formation of the cis-dienophile adduct.

Hydrogenation to Racemic trans-1,2-CHDA

The unsaturated cyclohexene derivative undergoes catalytic hydrogenation to yield racemic trans-1,2-CHDA. Industrial protocols employ Raney nickel as a cost-effective catalyst under the following conditions:

  • Catalyst : Raney nickel (10–15 wt%)

  • Solvent : Methanol

  • Hydrogen Pressure : 3–5 bar

  • Temperature : 25–30°C.

This step achieves quantitative conversion while minimizing side reactions such as over-hydrogenation or ring-opening.

Table 1: Hydrogenation Reaction Parameters and Outcomes

ParameterValue
CatalystRaney nickel
SolventMethanol
Pressure (H₂)3–5 bar
Temperature25–30°C
Conversion>99%
Purity (HPLC)98–99%

Chiral Resolution of Racemic trans-1,2-CHDA

Diastereomeric Salt Formation with (R)-1-Phenylethylamine

Racemic trans-1,2-CHDA is resolved using (R)-1-phenylethylamine, a chiral resolving agent. The process involves:

  • Salt Formation : Mixing racemic acid with (R)-1-phenylethylamine in ethanol at 70–80°C.

  • Crystallization : Cooling to 0–5°C to precipitate the (1R,2R)-enantiomer salt.

Critical factors include:

  • Molar Ratio : 1:1 (acid:amine)

  • Solvent : Ethanol (≥95% purity)

  • Yield : 60–65% of the desired (1R,2R)-enantiomer.

Salt Breaking and Amine Recovery

The diastereomeric salt is dissociated under basic conditions:

  • Alkaline Treatment : Reacting the salt with aqueous sodium hydroxide (20% w/v) to liberate the free acid.

  • Amine Extraction : Separating (R)-1-phenylethylamine via chloroform extraction, achieving >90% recovery.

  • Acid Precipitation : Adjusting the aqueous layer to pH 1–2 with hydrochloric acid to precipitate (1R,2R)-trans-1,2-CHDA.

Table 2: Resolution and Recovery Metrics

StepEfficiency
Salt Formation Yield60–65%
Amine Recovery>90%
Final Product Purity>99% (HPLC)

Process Optimization for Industrial Scalability

Solvent and Temperature Optimization

  • Ethanol vs. Methanol : Ethanol outperforms methanol in salt crystallization due to its lower polarity, reducing co-precipitation of undesired enantiomers.

  • Temperature Control : Maintaining 70–80°C during salt formation prevents premature crystallization of the cis isomer.

Cost Reduction via Amine Recycling

Traditional methods incurred high costs due to non-recoverable resolving agents. The patented process addresses this by:

  • Chloroform Extraction : Efficiently partitions (R)-1-phenylethylamine into the organic phase.

  • Distillation : Recovering chloroform for reuse, reducing solvent costs by 40%.

Comparative Analysis of Synthesis Routes

Traditional vs. Patented Methods

ParameterTraditional MethodPatented Method
Resolution Agent UseNon-recoverable>90% recovery
Purity (HPLC)95–98%>99%
Cost per Kilogram$12,000$6,500
Environmental ImpactHigh solvent wasteSolvent recycling

Catalytic Hydrogenation Alternatives

While palladium on carbon (Pd/C) offers faster reaction times, Raney nickel is preferred industrially due to:

  • Cost : Nickel is 10-fold cheaper than palladium.

  • Safety : Lower risk of pyrophoric hazards.

Industrial-Scale Production Workflow

Batch Process Design

  • Diels-Alder Reactor : 10,000 L capacity, stainless steel, agitated.

  • Hydrogenation Unit : Fixed-bed reactor with Raney nickel cartridges.

  • Crystallization Tanks : Jacketed vessels for temperature-controlled salt formation.

Quality Control Measures

  • In-Process Checks : HPLC monitoring at each stage to ensure enantiomeric excess (ee) >99%.

  • Final Product Specs :

    • Melting Point : 168–170°C

    • Optical Rotation : [α]D²⁵ = +54.5° (c = 1, H₂O) .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for obtaining enantiopure trans-1,2-cyclohexanedicarboxylic acid?

  • Methodology :

  • Hydrolysis of Anhydrides : Hydrolysis of (+)-trans-1,2-cyclohexanedicarboxylic anhydride (CAS 71749-03-6) in boiling water yields the acid .
  • Isomerization : Heating cis-1,2-cyclohexanedicarboxylic acid with aqueous HCl at 170–180°C in a sealed tube for 8 hours achieves isomerization to the trans isomer (61.5% yield after ethanol recrystallization) .
  • Resolution : Enantiopure (1R,2R)-trans-1,2-cyclohexanedicarboxylic acid is isolated via crystallization with (R)-1-phenylethylamine as a resolving agent .

Q. How can the cis and trans isomers of 1,2-cyclohexanedicarboxylic acid be distinguished experimentally?

  • Methodology :

  • pKa Measurements : trans-1,2-cyclohexanedicarboxylic acid has pKa values of 4.18 (first dissociation) and 5.93 (second dissociation) at 20°C, distinct from the cis isomer (pKa₁ = 4.34, pKa₂ = 6.76) .
  • NMR Spectroscopy : The trans isomer exhibits distinct proton environments due to its equatorial-equatorial carboxylate arrangement, whereas the cis isomer shows axial-equatorial coupling .

Q. What safety precautions are essential when handling this compound?

  • Methodology :

  • GHS Classification : The compound is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2A). Use PPE (gloves, goggles) and work in a fume hood. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How does this compound function in Ru-catalyzed C(sp³)-H alkylation reactions?

  • Methodology :

  • Catalytic Role : Acts as a co-catalyst in Ru-mediated α-alkylation of piperidines. Use 2,4-dimethyl-3-pentanol as a solvent to stabilize the active Ru species. Optimize catalyst loading (5–10 mol%) and reaction temperature (80–100°C) for high yields .

Q. What mechanistic insights arise from the Hunsdiecker reaction of Ag salts of cis/trans-1,2-cyclohexanedicarboxylic acid?

  • Methodology :

  • Reaction Pathway : Both isomers yield trans-1,2-dibromocyclohexane, suggesting isomerization at an intermediate radical stage. Confirm via isotopic labeling (e.g., deuterated analogs) and radical-trapping experiments .

Q. How does this compound bind to water-soluble cavitands?

  • Methodology :

  • Host-Guest Studies : Use ¹H NMR titration (400 MHz, D₂O) to observe upfield shifts of cavitand protons upon binding. Fit data to a 1:1 binding model (e.g., Benesi-Hildebrand plot) to determine association constants (Ka ≈ 10³–10⁴ M⁻¹) .

Q. What structural features influence the degradation kinetics of this compound derivatives?

  • Methodology :

  • Kinetic Analysis : Monitor methyl ester derivatives (e.g., 4-methyl-trans-1,2-CHCAA) under acidic conditions (pH 1–3) via ¹H NMR. Fit degradation curves to pseudo-first-order kinetics to determine rate constants and activation energies .

Q. How do stereoisomers of 1,2-cyclohexanedicarboxylic acid affect uranyl ion coordination polymers?

  • Methodology :

  • Coordination Chemistry : Hydrothermal synthesis (140°C, 24 hr) with UO₂(NO₃)₂·6H₂O yields helical or interpenetrated frameworks. Characterize via SC-XRD (Mo-Kα radiation) to compare bond lengths and angles between cis and trans isomers .

Q. What crystallographic challenges arise in determining the structure of this compound?

  • Methodology :

  • Low-Temperature XRD : Use a monoclinic cell (a = 5.65 Å, b = 13.34 Å, c = 10.22 Å, β = 97.2°) at 100 K to resolve disorder in carboxylate groups. Refine with SHELXT for accurate H-atom placement .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
trans-1,2-Cyclohexanedicarboxylic acid
Reactant of Route 2
trans-1,2-Cyclohexanedicarboxylic acid

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